molecular formula C18H25BrN2O3S B3656759 {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B3656759
M. Wt: 429.4 g/mol
InChI Key: SCQBBCMUYPCCCW-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a bromophenylsulfonyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. The bromophenylsulfonyl group is introduced through a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the piperidine derivative under basic conditions. The methylpiperidinyl group is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form strong interactions with active sites, while the piperidine rings provide structural stability and facilitate binding. The compound may modulate the activity of its targets by either inhibiting or activating their functions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
  • {1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
  • {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This feature can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3S/c1-14-6-10-20(11-7-14)18(22)15-8-12-21(13-9-15)25(23,24)17-4-2-16(19)3-5-17/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQBBCMUYPCCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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